molecular formula C5H2N2O2S B1523352 2-Cyanothiazole-4-carboxylic acid CAS No. 1211527-90-0

2-Cyanothiazole-4-carboxylic acid

Cat. No. B1523352
CAS RN: 1211527-90-0
M. Wt: 154.15 g/mol
InChI Key: JVDDKWORZYQKOK-UHFFFAOYSA-N
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Description

2-Cyanothiazole-4-carboxylic acid is a chemical compound with the molecular weight of 154.15 . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 2-Cyanothiazole-4-carboxylic acid involves the reaction of cyanogen gas with a readily available dithiane, forming an intermediate which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride then furnishes 2-cyanothiazole .

Scientific Research Applications

Antimicrobial Applications

2-Cyanothiazole-4-carboxylic acid: derivatives have been utilized as starting materials for synthesizing compounds with significant antimicrobial properties. These compounds have shown promising results against multidrug-resistant strains of bacteria and fungi. For instance, certain Schiff bases derived from 2-aminothiazoles demonstrated substantial inhibitory effects against gram-positive and gram-negative bacteria, as well as notable antifungal activity .

Anticancer Drug Development

The 2-aminothiazole scaffold, closely related to 2-Cyanothiazole-4-carboxylic acid , is a part of clinically applied anticancer drugs like dasatinib and alpelisib. Various analogs of this compound have exhibited potent inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, and others. This highlights the potential of 2-Cyanothiazole-4-carboxylic acid in the development of new anticancer therapies .

Anti-Inflammatory and Analgesic Effects

Research has indicated that 2-aminothiazole derivatives exhibit anti-inflammatory and analgesic effects. By extension, 2-Cyanothiazole-4-carboxylic acid could serve as a precursor in the synthesis of drugs aimed at treating inflammation and pain, which are common symptoms in various medical conditions .

Mechanism of Action

Target of Action

2-Cyanothiazole-4-carboxylic acid, a derivative of thiazole, has been found to have significant biological activities . The primary targets of 2-Cyanothiazole-4-carboxylic acid are Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics . These enzymes pose a great threat to public health due to their role in antibiotic resistance .

Mode of Action

2-Cyanothiazole-4-carboxylic acid acts as a broad-spectrum MBL inhibitor . It interacts with its targets by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction inhibits the activity of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics .

Biochemical Pathways

The biochemical pathways affected by 2-Cyanothiazole-4-carboxylic acid are primarily related to antibiotic resistance. By inhibiting MBLs, this compound disrupts the normal function of these enzymes, preventing them from breaking down β-lactam antibiotics . This disruption can help to overcome antibiotic resistance in bacteria that produce MBLs .

Pharmacokinetics

It is known that the compound exhibits favorable synergistic efficacy with meropenem, a carbapenem antibiotic, in a murine sepsis model . This suggests that 2-Cyanothiazole-4-carboxylic acid may have good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of 2-Cyanothiazole-4-carboxylic acid’s action are primarily related to its ability to inhibit MBLs. By preventing these enzymes from hydrolyzing β-lactam antibiotics, 2-Cyanothiazole-4-carboxylic acid can help to overcome antibiotic resistance in bacteria that produce MBLs . This can lead to more effective treatment of bacterial infections with β-lactam antibiotics .

Action Environment

It is known that the compound’s efficacy can be influenced by factors such as the presence of other drugs (eg, Meropenem) and the specific characteristics of the bacterial strains it is used against

Safety and Hazards

The safety data sheet for 2-Cyanothiazole-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

2-Aminothiazoles, a related class of compounds, have shown promising therapeutic roles and are considered significant in medicinal chemistry . It is anticipated that these synthesized compounds are promising potent antibacterial therapeutic agents . In the future, it is aimed to develop a pharmacophore model from these compounds to have a best lead molecule for the UDP-N-acetylmuramate/ l-alanine ligase target enzyme .

properties

IUPAC Name

2-cyano-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDKWORZYQKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanothiazole-4-carboxylic acid

CAS RN

1211527-90-0
Record name 2-Cyano-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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